
Phenol, 2,2'-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] is a synthetic organic compound with the molecular formula C26H38O2. It is known for its antioxidant properties and is used in various industrial applications to prevent the oxidation of materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] typically involves the condensation of 2,4-dimethylphenol with 3,6,6-trimethylheptanal under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to optimize the production efficiency.
化学反応の分析
Types of Reactions
Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Various substituted phenolic compounds depending on the reagent used.
科学的研究の応用
Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the stabilization of lubricants, fuels, and other industrial materials to enhance their shelf life and performance.
作用機序
The antioxidant activity of Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.
類似化合物との比較
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,3,6-trimethyl-
- Phenol, 2,3,4,6-tetramethyl-
Uniqueness
Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] is unique due to its specific structure, which imparts enhanced antioxidant properties compared to other similar compounds. Its bulky substituents provide steric hindrance, making it more effective in preventing oxidation in various applications.
特性
CAS番号 |
352708-25-9 |
|---|---|
分子式 |
C26H38O2 |
分子量 |
382.6 g/mol |
IUPAC名 |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-3,6,6-trimethylheptyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C26H38O2/c1-16(9-10-26(6,7)8)13-21(22-14-17(2)11-19(4)24(22)27)23-15-18(3)12-20(5)25(23)28/h11-12,14-16,21,27-28H,9-10,13H2,1-8H3 |
InChIキー |
VNCXOUZKCLYFLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(CC(C)CCC(C)(C)C)C2=CC(=CC(=C2O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
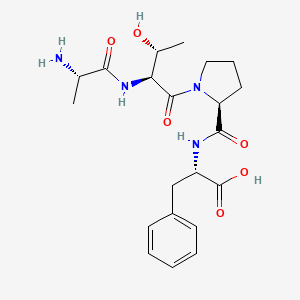

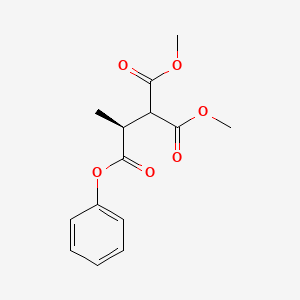
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
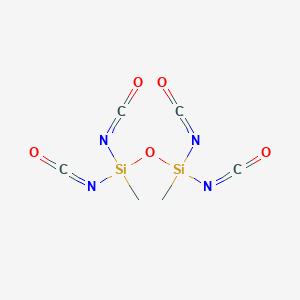
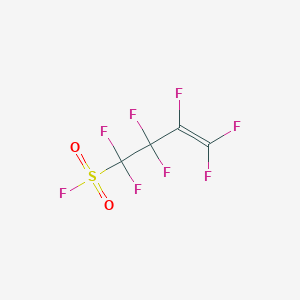

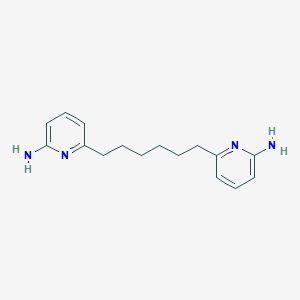
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
